1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is a compound with a molecular weight of 212.21 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound and related compounds has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound is based on the 2,7,-tricarboxy-1H-pyrrolo[2,3-f]quinoline-4,5-dione . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
This compound is part of the class of organic compounds known as pyrroloquinoline quinones . These compounds usually bear a carboxylic acid group at the C-2, C-7, and C-9 positions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Catalysis
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is involved in the synthesis of various heterocyclic compounds. For instance, it plays a role in the stereoselective synthesis of pyrroloquinolines through a Brønsted acid-catalyzed [4+2]-heterocyclization, as demonstrated by Galván et al. (2016) in their study on the diastereoselective synthesis of these compounds (Galván et al., 2016).
Chemical Properties and Synthesis Methods
The compound is also used in the synthesis of various pyrroloquinoline derivatives. Molina et al. (1993) reported the direct condensation of ethyl azidoacetate with 4-formylquinolines, leading to ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates (Molina et al., 1993). This methodology has applications in the synthesis of other related compounds.
Biological and Pharmacological Research
A significant area of research for this compound is in pharmacological studies. For example, a study by Heidempergher et al. (1999) discovered that certain pyrrolo[3,2-c]quinoline derivatives act as inhibitors for enzymes in the kynurenine pathway. Specifically, they found a derivative to be an effective inhibitor of kynurenine-3-hydroxylase (Heidempergher et al., 1999).
Crystal Structure and Molecular Interactions
Research also focuses on the crystal structure and molecular interactions of these compounds. Nakamura et al. (1993) studied the crystal structure of a pyrroloquinoline quinone salt, highlighting its interactions and structural features (Nakamura et al., 1993).
Novel Synthesis and Applications
The versatility of this compound in synthesis is further demonstrated by various studies. For example, Verma et al. (2011) used it in the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines, showing its utility in creating compounds with potential biological activity (Verma et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)9-6-8-4-3-7-2-1-5-13-10(7)11(8)14-9/h1-6,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRJTXAQMCUSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C(N3)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207154 | |
Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58457-37-7 | |
Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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